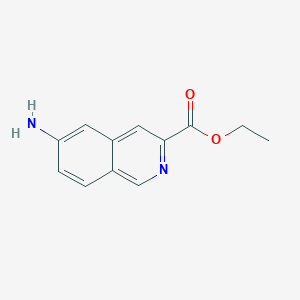

Ethyl 6-aminoisoquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 6-aminoisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2,13H2,1H3 |

InChI Key |

CKENMGAOSFRKDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)N |

Origin of Product |

United States |

Preparation Methods

Overview of Ethyl 6-aminoisoquinoline-3-carboxylate Synthesis

This compound is typically synthesized via multi-step organic transformations involving isoquinoline derivatives. The key synthetic challenges include selective functionalization at the 6-amino and 3-carboxylate positions on the isoquinoline ring, maintaining high purity, and optimizing reaction conditions for yield and scalability.

Preparation Methods Analysis

Starting Materials and Key Intermediates

- 6-Aminoisoquinoline is a critical intermediate, often prepared from 1,3-dichloro-6-nitroisoquinoline or related nitro-substituted isoquinolines via reduction or nucleophilic substitution reactions.

- 3-Carboxylate functionality is introduced typically by esterification or direct carboxylation of isoquinoline precursors.

Synthetic Routes

Method via 1,3-Dichloro-6-nitroisoquinoline Intermediate

A patented method describes the preparation starting from 2-(carboxymethyl)-4-nitrobenzoic acid, which reacts with urea in the presence of organic acids (e.g., acetic acid) and suitable solvents (methanol or ethanol) to form 1,3-dichloro-6-nitroisoquinoline. This intermediate is then converted to 6-aminoisoquinoline by substitution reactions in solvents such as ethanol, followed by purification steps including filtration, washing with dichloromethane, and precipitation with basic solutions (ammonium hydroxide or potassium hydroxide). The final product, 6-aminoisoquinoline, is isolated by heating the suspension to about 75 °C, gradual cooling, and filtration.

This 6-aminoisoquinoline can then be esterified or coupled with ethyl isocyanatoacetate to yield this compound, as demonstrated in medicinal chemistry syntheses of kinase inhibitors.

Cyclocondensation of 2-Acylphenylacetonitriles with Amines under Microwave Irradiation

An alternative approach involves the cyclocondensation of 2-acylphenylacetonitriles with amines to form 3-aminoisoquinolines. This method uses microwave irradiation to accelerate the reaction in ethanol solvent without catalysts, offering advantages such as shorter reaction times, good selectivity, and environmental benefits. Although this method primarily yields 3-aminoisoquinolines, modifications can introduce the 6-amino substituent and carboxylate ester functionalities by selecting appropriate starting materials and amines.

Direct Amination and Esterification of Isoquinoline Derivatives

Another synthetic strategy involves the direct amination of 6-bromoisoquinolines followed by esterification. For example, 6-bromoisoquinoline derivatives are converted to 6-aminoisoquinolines via palladium-catalyzed amination reactions. Subsequently, these amines are reacted with ethyl isocyanatoacetate or similar reagents to form this compound esters. This approach allows for selective functionalization at both the 6-amino and 3-carboxylate positions with good yields and purity.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amino groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogenating agents like phosphorus oxychloride (POCl₃) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Ethyl 6-aminoisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 6-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

- Ethyl 6-chloroisoquinoline-3-carboxylate (CAS 1823552-72-2): Synthesized via substitution reactions, this derivative is used as a biochemical reagent. Its molecular weight is 235.67 g/mol, and it requires storage at 2–8°C, indicating moderate stability .

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Prepared using POCl₃ and DMF under reflux, yielding 83% product. This bromo-chloro derivative highlights the use of halogenation for introducing reactive sites in drug discovery .

Oxygenated and Alkylated Derivatives

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: A known compound synthesized via cyclization and methoxylation.

- Ethyl 6-methyl-2-oxo-hexahydroquinoline-3-carboxylate (CAS 1170812-59-5): Features a methyl group and a ketone moiety, synthesized through multi-step cyclization. The hexahydro structure increases conformational flexibility .

Amino-Functionalized Analogs

- Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate: An indole-based analog with an amino group.

Key Synthesis Insight: The amino group in the target compound likely requires amination reagents (e.g., NH₃ or amide precursors) distinct from halogenation or alkylation methods used in analogs .

Physicochemical Properties

Amino Group Impact: The 6-amino substituent in the target compound likely improves solubility in polar solvents (vs. halogenated analogs) and may enhance hydrogen bonding, critical for target binding in drug design.

Data Tables

Table 1: Structural Comparison of Isoquinoline Derivatives

Q & A

Q. Methodological Insight :

- Use SHELXL for high-resolution refinement, especially for amino group positioning .

- Validate hydrogen bonding via difference Fourier maps .

How do substituents (e.g., amino vs. methoxy groups) impact reactivity in isoquinoline derivatives?

Advanced

The electron-donating amino group at position 6 enhances nucleophilic substitution compared to methoxy or chloro substituents. For instance, amino groups facilitate regioselective functionalization during derivatization. Comparative studies show that 6-amino derivatives exhibit faster reaction kinetics in amidation or alkylation steps .

Q. Advanced

- DoE (Design of Experiments) : Systematically vary temperature, solvent ratio, and catalyst loading. For cyclization, maintaining 453 K with controlled heating rates minimizes side products .

- In-line Monitoring : Use TLC or HPLC to track reaction progression and terminate at optimal conversion .

- Green Chemistry : Replace ethyl acetate with biodegradable solvents during extraction .

How does the amino group influence biological activity compared to halogenated analogs?

Basic

The 6-amino group enhances hydrogen bonding with biological targets (e.g., enzymes or DNA), increasing binding affinity. In contrast, chloro or fluoro substituents improve lipophilicity but reduce solubility. Preliminary assays show 6-amino derivatives exhibit higher inhibitory activity in kinase assays compared to 6-chloro analogs .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.